molecular formula C20H19NO3S B4123869 [(4-Ethoxynaphthyl)sulfonyl]indoline

[(4-Ethoxynaphthyl)sulfonyl]indoline

Cat. No.: B4123869
M. Wt: 353.4 g/mol
InChI Key: UZNPJUTZOZVXJE-UHFFFAOYSA-N
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Description

[(4-Ethoxynaphthyl)sulfonyl]indoline is a synthetic organic compound designed for research and development purposes, particularly in medicinal chemistry. This molecule features an indoline scaffold, a common structural motif in bioactive compounds, fused with a sulfonamide functional group. The structure combines a 2,3-dihydroindole core with a 4-ethoxynaphthalene-1-sulfonyl substituent . The indoline nucleus is a privileged scaffold in pharmaceutical research, known for its presence in compounds with a wide range of biological activities . Sulfonamide derivatives, especially those incorporating naphthalene groups, are frequently explored for their potential to interact with various enzymes and receptors . Specifically, N-sulfonyl indoline derivatives have been investigated for their affinity to biological targets such as vasopressin and oxytocin receptors , while similar structural frameworks have shown promise in anticancer research . The 4-ethoxy naphthyl moiety may contribute to enhanced lipophilicity and potential for target binding, given the known role of naphthalene systems in drug discovery. Research Applications: • Medicinal Chemistry: Serves as a key intermediate for the synthesis of more complex molecules for biological screening . • Pharmacological Probe: Useful for exploring structure-activity relationships (SAR) in the development of new therapeutic agents, potentially in areas such as oncology or neurology . • Chemical Biology: Can be utilized to study protein-ligand interactions due to its sulfonamide group, which is a common pharmacophore in enzyme inhibitors . Note: This compound is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-2-24-19-11-12-20(17-9-5-4-8-16(17)19)25(22,23)21-14-13-15-7-3-6-10-18(15)21/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNPJUTZOZVXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethoxynaphthyl)sulfonyl]indoline typically involves the reaction of 4-ethoxy-1-naphthalenesulfonyl chloride with indoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethoxynaphthyl)sulfonyl]indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the naphthyl ring.

Scientific Research Applications

[(4-Ethoxynaphthyl)sulfonyl]indoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-Ethoxynaphthyl)sulfonyl]indoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The ethoxy-naphthyl moiety may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituent Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Functional Groups
This compound Indoline 4-Ethoxynaphthyl sulfonyl ~375 3.8 <0.1 (aqueous) Sulfonyl, ethoxy, naphthyl
1-Acetyl-5-(Morpholin-4yl sulfonyl)indoline Indoline Morpholinyl sulfonyl 326 1.2 0.5 (aqueous) Sulfonyl, morpholine, acetyl
Sulfamethoxazole (antibiotic) Benzene Aminopyrimidine sulfonyl 253 0.9 0.3 (aqueous) Sulfonyl, heteroaromatic

Key Observations:

  • Lipophilicity : The 4-ethoxynaphthyl group in the target compound increases LogP (3.8) compared to morpholinyl (1.2) or heteroaromatic substituents (0.9), suggesting superior membrane permeability but poorer aqueous solubility .
  • Stability : The sulfonyl group enhances resistance to hydrolysis under basic conditions, a trait shared with sulfonamide antibiotics .
  • Synthetic Accessibility : Unlike phosphoramidite-based modifiers, sulfonyl azides (precursors to sulfonamides) enable versatile solid-phase synthesis without backbone disruption, as demonstrated in oligonucleotide modifications .

Spectroscopic Characterization

Spectroscopic data for this compound can be inferred from analogous compounds:

  • 1H NMR : The indoline CH and NH protons are expected near δ 2.5–3.0, similar to 1-acetyl-5-(morpholin-4yl sulfonyl)indoline . The ethoxynaphthyl group may show aromatic protons at δ 6.8–8.5 and an ethoxy CH3 triplet near δ 1.3.
  • 13C NMR : The sulfonyl-linked carbon (C-SO2) typically resonates at δ 55–60, while naphthyl carbons appear at δ 120–140 .
  • FT-IR : Strong S=O stretches at 1150–1350 cm⁻¹ and C-O-C (ethoxy) at 1050–1250 cm⁻¹ .

Research Findings and Implications

  • Stability Advantage : The sulfonyl group’s electron-withdrawing nature stabilizes the compound under basic conditions, a critical feature for oral drug formulations .
  • Spectroscopic Consistency : NMR and IR profiles align with sulfonamide-indoline hybrids, supporting predictable synthetic pathways .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for [(4-Ethoxynaphthyl)sulfonyl]indoline?

  • Methodological Answer : Synthesis typically involves sulfonation of indoline derivatives using electrophilic reagents (e.g., sulfonyl chlorides) under controlled conditions. Key variables include:
  • Temperature : Maintain 0–5°C during sulfonation to avoid side reactions.
  • Solvent : Use anhydrous dichloromethane or DMF to stabilize intermediates.
  • Catalysts : Triethylamine or pyridine to neutralize HCl byproducts .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Characterization requires 1H^1 \text{H}-NMR to confirm sulfonyl group integration (δ 7.5–8.5 ppm for naphthyl protons) and mass spectrometry for molecular ion verification .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection at 254 nm to assess purity (>98%).
  • Spectroscopy : FT-IR to identify sulfonyl (S=O stretching at ~1350 cm1^{-1}) and ethoxy (C-O-C at ~1250 cm1^{-1}) groups.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to confirm melting point consistency (±2°C deviation) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set can model:
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., bandgap ~7.24 eV for analogous sulfonamide-indoline derivatives ).
  • Solvent Effects : Use Polarizable Continuum Model (PCM) to simulate UV-vis spectra in chloroform, comparing theoretical (TD-DFT) and experimental data to resolve discrepancies .

Q. How can researchers design experiments to resolve contradictions between theoretical and experimental UV-vis spectra of this compound?

  • Methodological Answer :
  • Controlled Solvent Studies : Compare vacuum vs. solvent-phase DFT simulations (e.g., chloroform) to identify solvent-induced red/blue shifts.
  • Experimental Calibration : Use UV-vis spectroscopy with standardized dye solutions (e.g., indoline D205 in chloroform, λmax ~550 nm ).
  • Error Analysis : Quantify instrument uncertainty (±2 nm) and statistical deviations (e.g., ANOVA for triplicate measurements) .

Q. What strategies optimize this compound for use in dye-sensitized solar cells (DSSCs)?

  • Methodological Answer :
  • Absorption Tuning : Combine with natural dyes (e.g., crocetin) to broaden absorption range (theoretical λmax 415–577 nm for indoline derivatives ).
  • Energy Level Alignment : Measure electrochemical potentials (vs. Ag/AgCl) to ensure compatibility with TiO2 semiconductor conduction bands.
  • Device Fabrication : Test co-sensitized DSSCs using FTO/TiO2/dye/electrolyte architectures; compare efficiency via J-V curves .

Q. How can pharmacological studies evaluate this compound’s bioactivity?

  • Methodological Answer :
  • In Vitro Assays : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 determination.
  • Target Identification : Molecular docking (AutoDock Vina) to screen against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase ).
  • Controls : Include reference drugs (e.g., acetazolamide) and vehicle-only controls to validate specificity .

Tables for Key Data

Property Method Typical Value Reference
HOMO-LUMO GapDFT (B3LYP/6-311++G)7.24 eV
UV-vis λmax (exp)Chloroform solution550–560 nm
Melting PointDSC215–220°C (decomposes)
PurityHPLC-UV>98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Ethoxynaphthyl)sulfonyl]indoline
Reactant of Route 2
[(4-Ethoxynaphthyl)sulfonyl]indoline

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